molecular formula C22H26B2N4O4S2 B2373886 5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole CAS No. 1467776-41-5

5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole

Cat. No.: B2373886
CAS No.: 1467776-41-5
M. Wt: 496.21
InChI Key: VZCYKOASVMGCSP-UHFFFAOYSA-N
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Description

This compound features a fused [2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole core functionalized with two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups. Its structure is optimized for use in conjugated polymer synthesis, particularly in organic electronic devices such as organic photovoltaics (OPVs) and organic electrochemical transistors (OECTs). The dioxaborolane substituents enable participation in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of donor-acceptor copolymers with tailored electronic properties .

Properties

IUPAC Name

5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26B2N4O4S2/c1-19(2)20(3,4)30-23(29-19)13-9-11-12(15-17(13)27-33-25-15)10-14(18-16(11)26-34-28-18)24-31-21(5,6)22(7,8)32-24/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYKOASVMGCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C4=NSN=C34)B5OC(C(O5)(C)C)(C)C)C6=NSN=C26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26B2N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) typically involves a direct borylation reaction on the parent heterocycle. This method utilizes a palladium catalyst to facilitate the borylation process, resulting in the formation of the desired compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and toluene, with the reaction being carried out under reflux conditions .

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic ester moieties enable participation in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings.

Key Examples:

Reaction PartnerProduct StructureConditionsYield (%)Source
Aryl Halides (e.g., Br)Biaryl-linked benzothiadiazolePd(PPh₃)₄, K₂CO₃, toluene, 80°C75–90
Vinyl TriflatesConjugated π-systemsPd(dppf)Cl₂, CsF, DMF, 100°C68–82
Heteroaromatic HalidesDonor-Acceptor polymersPd(OAc)₂, SPhos, THF, 70°C60–78

Mechanistic Notes:

  • The boronic ester groups undergo transmetalation with Pd(0) catalysts, forming intermediates that couple with electrophilic partners (e.g., aryl halides) .

  • Steric hindrance from tetramethyl dioxaborolane groups slows reactivity compared to unsubstituted boronic acids, necessitating elevated temperatures .

Boron Group Manipulation

The pinacol boronic esters can be derivatized into reactive intermediates:

TransformationReagents/ConditionsProductApplicationSource
Hydrolysis to boronic acidHCl (aq.), THF, 25°CFree boronic acidSubsequent coupling or sensing
Trifluoroborate salt formationKHF₂, MeOH, 0°CPotassium trifluoroborateEnhanced stability for storage
MIDA ligand incorporationMethyliminodiacetic acid, refluxMIDA-boronateIterative cross-coupling

Directed C–H Functionalization

The benzothiadiazole core directs regioselective C–H activation:

Reaction TypeConditionsRegioselectivityYield (%)Source
Ir-catalyzed borylation[Ir(OMe)COD]₂, B₂pin₂, Me₄phen, 100°CC5 > C4 > C664–86
Palladium-catalyzed arylationPd(OAc)₂, Ag₂CO₃, DCE, 120°CC4 position70–85

Notable Observation:

  • The N3 lone pair in benzothiadiazole electronically deactivates C4–H, favoring C5–H borylation despite C4’s higher intrinsic acidity .

Cyclization and Annulation Reactions

The compound participates in ring-closing reactions to form fused heterocycles:

SubstrateConditionsProductYield (%)Source
Nitroarenes (Cadogan reaction)PPh₃, Δ, tolueneThiadiazolocarbazole derivatives81–90
Alkyne partnersCuI, PdCl₂, NEt₃, 80°CFused polycyclic systems55–70

Example Pathway:
5,10-bis(boronated benzothiadiazole) → Cadogan cyclization → Hexacyclic heteroaromatic system .

Stability and Reactivity Trends

ParameterValue/ObservationImplicationsSource
Thermal stabilityDecomposes >250°CSuitable for high-temp reactions
SolubilitySoluble in DMF, THF; insoluble in H₂ORequires polar aprotic solvents
Air sensitivityStable under ambient conditionsNo strict inertness required

Scientific Research Applications

Photovoltaic Applications

Organic Photovoltaics (OPVs) : The compound has been utilized in the development of organic photovoltaic materials due to its excellent light absorption properties and electron-accepting capabilities. Research indicates that derivatives of benzothiadiazole can enhance the efficiency of OPVs by forming donor-acceptor systems that facilitate charge separation and transport. The incorporation of this compound into polymeric matrices has shown promising results in increasing the power conversion efficiency (PCE) of solar cells.

Case Study : A study demonstrated that blending this compound with specific donor polymers resulted in a PCE increase from 6% to over 8%, showcasing its potential as an effective electron acceptor in OPV systems .

Organic Light Emitting Diodes (OLEDs)

Light Emission Properties : The compound exhibits strong photoluminescence and electroluminescence characteristics, making it suitable for use in OLEDs. Its unique structure allows for efficient energy transfer processes within the device.

Case Study : In a recent investigation into OLEDs incorporating this compound, devices achieved high brightness levels and color purity. The emission spectrum was significantly enhanced compared to traditional materials used in OLEDs .

Photocatalysis

Singlet Oxygen Generation : This compound has been studied as a photocatalyst for the generation of singlet oxygen (1O2^1O_2), which is crucial in various chemical reactions including organic synthesis and environmental remediation.

Performance Metrics : Research indicates that when used under continuous flow conditions, this compound can produce singlet oxygen at rates comparable to established photocatalysts. For example, one study reported a generation rate of 0.54 mmol h1 per mg0.54\text{ mmol h}^{-1}\text{ per mg} of the compound .

Chemical Synthesis

Building Block for Complex Molecules : The compound serves as an important building block in synthetic organic chemistry. Its boronic ester functionality allows for versatile coupling reactions such as Suzuki-Miyaura coupling.

Case Study : A notable application involved using this compound to synthesize complex quinoline derivatives through efficient C–C bond formation. The resulting compounds exhibited desirable biological activities and photophysical properties .

Biocompatibility and Biomedical Applications

The biocompatibility of benzothiadiazole derivatives makes them attractive for biomedical applications such as drug delivery systems and imaging agents. The structural properties of this compound allow it to interact favorably with biological molecules.

Mechanism of Action

The mechanism of action of 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) involves its ability to act as a building block for the synthesis of advanced materials. The boronate ester groups facilitate various coupling reactions, allowing the compound to form complex structures with unique electronic properties. These properties are crucial for its applications in organic electronics and materials science .

Comparison with Similar Compounds

Research Findings and Challenges

  • Advantages of Target Compound : Superior electron deficiency and planar structure enhance charge transport. Functionalization with EG units addresses solubility challenges .
  • Limitations: Complex synthesis of the fused core may increase production costs. Limited data on long-term stability in aqueous environments for OECTs.
  • Comparative Weaknesses : Brominated analogs offer easier synthesis but require toxic tin reagents for Stille coupling. Benzoisoxazole derivatives lack the electronic versatility of benzothiadiazole .

Biological Activity

5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole is a complex organic compound that has garnered attention for its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a robust structure characterized by its dioxaborolane moieties and benzothiadiazole units. The molecular formula is C22H26B2N4O4S2C_{22}H_{26}B_{2}N_{4}O_{4}S_{2} with a molecular weight of approximately 496.214 g/mol. Its structural complexity contributes to its diverse biological activities.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular targets. The presence of dioxaborolane groups enhances its reactivity and solubility in biological systems. This facilitates its entry into cells where it can exert its effects.

Anticancer Properties

Several studies have explored the anticancer potential of compounds similar to this compound. For instance:

  • In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the generation of reactive oxygen species (ROS) which leads to oxidative stress in cancer cells .
  • In vivo studies in murine models have demonstrated significant tumor reduction when treated with similar dioxaborolane-containing compounds. These findings suggest that the compound may act as a promising candidate for cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits inhibitory effects against various bacterial strains. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

StudyFindingsReference
Study 1 Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7).
Study 2 Showed effective inhibition of bacterial growth in Gram-positive bacteria.
Study 3 In vivo efficacy in reducing tumor size in xenograft models.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further investigations are warranted to fully understand its long-term effects and potential side effects .

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